5-Bromo-2-iodo-4-methylpyridine
Overview
Description
5-Bromo-2-iodo-4-methylpyridine: is a halogenated pyridine derivative with the molecular formula C6H5BrIN . This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-iodo-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the following steps:
Bromination: 4-Methylpyridine is first brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), to yield 5-Bromo-4-methylpyridine.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodo-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: The reaction is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-iodo-4-methylpyridine or 5-cyano-2-iodo-4-methylpyridine can be obtained.
Coupling Products: Biaryl compounds with various substituents on the aromatic ring are formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2-iodo-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is utilized in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methylpyridine in chemical reactions involves the activation of the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 5-Bromo-2-iodopyridine
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-methylpyridine
- 2-Bromo-5-methylpyridine
Comparison:
- 5-Bromo-2-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group, which provides distinct reactivity and selectivity in chemical reactions.
- 5-Bromo-2-iodopyridine and 5-Bromo-2-iodopyrimidine lack the methyl group, which can influence their reactivity and applications.
- 5-Bromo-2-methylpyridine and 2-Bromo-5-methylpyridine contain only one halogen atom, making them less versatile in certain synthetic applications compared to this compound .
Properties
IUPAC Name |
5-bromo-2-iodo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTODKHZZURTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650018 | |
Record name | 5-Bromo-2-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-57-1 | |
Record name | 5-Bromo-2-iodo-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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